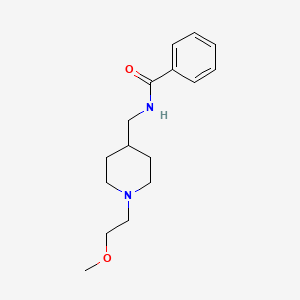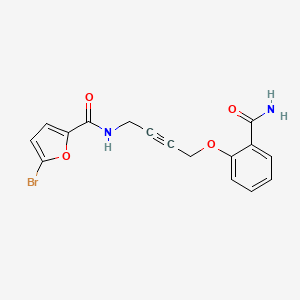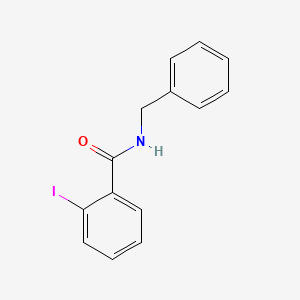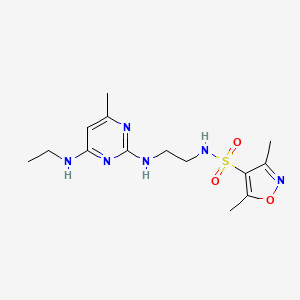
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” is a compound with the molecular formula C16H24N2O2 and a molecular weight of 276.38. It is an organic compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” has a molecular weight of 276.38. Further physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
- Piperidines serve as essential building blocks for drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- N-(Piperidine-4-yl) Benzamide Compounds : Researchers have synthesized a series of these compounds and evaluated their effects against cancer cells. Structure-activity relationship studies revealed that specific substitutions (e.g., halogen, carboxyl, nitro, or methyl groups) on the piperidine ring enhance cytotoxicity .
- Fast and Cost-Effective Methods : Developing efficient methods for synthesizing substituted piperidines is crucial. Recent reviews have explored specific synthetic approaches, functionalization, and heterocyclic construction .
- Copper-Catalyzed Reactions : Copper catalysts play a role in N-radical formation, leading to the synthesis of piperidines. Intramolecular ligand exchange and reductive elimination/cyclization pathways have been investigated .
- C–H Bond Activation : Researchers have explored intermolecular alkylation of 2-methyl pyridine using chlorobis(cyclooctene)rhodium(I) and tricyclohexylphosphine hydrochloride catalysts .
- Drug Candidates : Scientists continue to explore novel piperidine-based compounds as potential drug candidates. Their diverse pharmacological activities make them valuable targets for therapeutic intervention .
Medicinal Chemistry and Drug Design
Cancer Research
Organic Synthesis
Chemical Reactions and Mechanisms
Pharmacology and Therapeutics
Mechanism of Action
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the study and development of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” and similar compounds could be a promising direction for future research.
properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-12-11-18-9-7-14(8-10-18)13-17-16(19)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFBNXJSGUFIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2767798.png)
![N~6~-(3,5-difluorobenzyl)-N~6~-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2767800.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2767801.png)


![4-(Pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2767807.png)



![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2767815.png)



